(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-ethyl-6-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Overview
Description
The compound (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-ethyl-6-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative. Thiazolidinones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound features a thiazolidinone core with various substituents that contribute to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-ethyl-6-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core is synthesized by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.
Substitution Reactions: The core is then subjected to substitution reactions to introduce the 3-(2-ethyl-6-methylphenyl) and 5-[(3,4-dimethoxyphenyl)methylidene] groups. This is usually achieved through nucleophilic substitution reactions using appropriate reagents and catalysts.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-ethyl-6-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding thiazolidine derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles, electrophiles, catalysts such as palladium or platinum.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-ethyl-6-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-ethyl-6-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-ethyl-6-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:
Similar Compounds: Thiazolidine-2,4-dione, 2-thioxo-4-thiazolidinone, 3-phenyl-2-thioxo-4-thiazolidinone.
Uniqueness: The presence of the 3-(2-ethyl-6-methylphenyl) and 5-[(3,4-dimethoxyphenyl)methylidene] groups imparts unique chemical and biological properties, making it distinct from other thiazolidinone derivatives.
Properties
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-ethyl-6-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S2/c1-5-15-8-6-7-13(2)19(15)22-20(23)18(27-21(22)26)12-14-9-10-16(24-3)17(11-14)25-4/h6-12H,5H2,1-4H3/b18-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQJIGMZEWLRHI-PDGQHHTCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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